(R)-N-Fmoc-2-(7'-octenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Fmoc-2-(7’-octenyl)glycine is a specialized amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, and an octenyl side chain attached to the alpha carbon of the glycine residue. This unique structure makes it a valuable building block in the synthesis of stapled peptides, which are peptides with enhanced stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Fmoc-2-(7’-octenyl)glycine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-2-(7’-octenyl)glycine.
Protection of the Amino Group: The amino group of ®-2-(7’-octenyl)glycine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure ®-N-Fmoc-2-(7’-octenyl)glycine.
Industrial Production Methods
In an industrial setting, the production of ®-N-Fmoc-2-(7’-octenyl)glycine follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Reactors: The reactions are carried out in automated reactors to ensure consistent quality and yield.
High-Throughput Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
®-N-Fmoc-2-(7’-octenyl)glycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Peptide Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Oxidation and Reduction: The octenyl side chain can undergo oxidation to form epoxides or reduction to form saturated alkyl chains.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HATU or EDC in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Oxidation: m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Major Products
Deprotected Amino Acid: ®-2-(7’-octenyl)glycine.
Peptide Conjugates: Peptides with enhanced stability and bioactivity.
Oxidized Products: Epoxides of the octenyl side chain.
Reduced Products: Saturated alkyl chains.
Scientific Research Applications
®-N-Fmoc-2-(7’-octenyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of stapled peptides, which are peptides with enhanced stability and bioactivity.
Biology: Stapled peptides synthesized using this compound are used to study protein-protein interactions and cellular signaling pathways.
Medicine: Stapled peptides have potential therapeutic applications, including as inhibitors of protein-protein interactions involved in diseases such as cancer and infectious diseases.
Industry: Used in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of ®-N-Fmoc-2-(7’-octenyl)glycine is primarily related to its role in the synthesis of stapled peptides. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional groups. The octenyl side chain can participate in ring-closing metathesis reactions to form hydrocarbon staples, which enhance the stability and bioactivity of the peptides. These stapled peptides can interact with specific molecular targets, such as proteins involved in cellular signaling pathways, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
®-N-Fmoc-2-(4’-pentenyl)glycine: Similar structure but with a shorter alkenyl side chain.
®-N-Fmoc-2-(9’-decenyl)glycine: Similar structure but with a longer alkenyl side chain.
®-N-Fmoc-2-(7’-octynyl)glycine: Similar structure but with an alkyne side chain instead of an alkene.
Uniqueness
®-N-Fmoc-2-(7’-octenyl)glycine is unique due to its optimal side chain length, which allows for efficient ring-closing metathesis reactions to form stable hydrocarbon staples. This enhances the stability and bioactivity of the resulting stapled peptides, making it a valuable tool in peptide synthesis and drug development.
Biological Activity
(R)-N-Fmoc-2-(7'-octenyl)glycine is a specialized amino acid derivative utilized primarily in peptide synthesis and research. This compound features a unique side chain that enhances its biological activity, particularly in the context of stapled peptides and peptidomimetics. The following sections will explore its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C25H29NO
- Molecular Weight : 407.5 g/mol
- CAS Number : 1191429-20-5
- Purity : Typically >95%
- Form : Lyophilized powder
- Storage : Recommended at -20°C
These properties make this compound suitable for various biochemical applications, particularly in the development of peptide-based therapeutics.
The biological activity of this compound is largely attributed to its role in stabilizing peptide structures and enhancing their binding affinities to target proteins. The incorporation of this amino acid into peptides can facilitate the formation of helical structures, which are crucial for interacting with protein targets involved in various cellular processes.
Case Studies
-
Peptide Design for Cancer Therapy :
Research has demonstrated that peptides incorporating this compound exhibit enhanced binding to cancer-related proteins, such as BCL-2 family members. For instance, a study showed that stapled peptides containing this amino acid could effectively induce apoptosis in melanoma cell lines with high BFL-1 expression, indicating potential for cancer treatment . -
Antimicrobial Activity :
In another investigation, derivatives of this compound were evaluated for their ability to inhibit bacterial growth. These compounds showed significant activity against various strains, suggesting their potential as novel antibiotic agents . -
Protein-Protein Interaction Inhibition :
The compound has been utilized in designing inhibitors targeting protein-protein interactions critical for disease progression. For example, peptides containing this compound were shown to effectively disrupt interactions between β-catenin and transcription factors involved in Wnt signaling pathways, which is often dysregulated in cancers .
Comparative Analysis of Biological Activity
Synthesis Techniques
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for the efficient incorporation of this amino acid into larger peptide sequences. The Fmoc protection strategy is commonly employed to facilitate stepwise assembly while ensuring the integrity of the amino acid during synthesis .
Properties
Molecular Formula |
C25H29NO4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)dec-9-enoic acid |
InChI |
InChI=1S/C25H29NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h2,8-15,22-23H,1,3-7,16-17H2,(H,26,29)(H,27,28) |
InChI Key |
KXYYRDGOGQGGED-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.